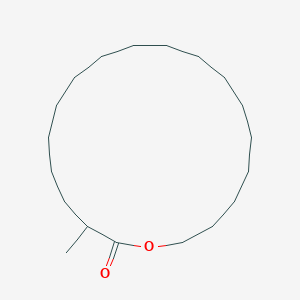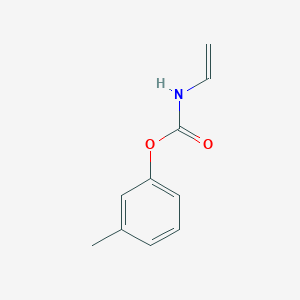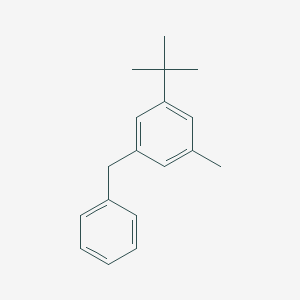
1,3,6,8-Tetraethyl-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetraethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Méthodes De Préparation
The synthesis of 1,3,6,8-Tetraethyl-2,7-naphthyridine can be achieved through several methods. One common approach involves the Friedländer condensation, which is a reaction between 2-aminopyridine and a carbonyl compound under acidic or basic conditions . Another method includes the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3,6,8-Tetraethyl-2,7-naphthyridine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1,3,6,8-Tetraethyl-2,7-naphthyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetraethyl-2,7-naphthyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair mechanisms .
Comparaison Avec Des Composés Similaires
1,3,6,8-Tetraethyl-2,7-naphthyridine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their chemical properties and biological activities can vary significantly. For instance, 1,8-naphthyridine derivatives are known for their antibacterial properties and are used in the development of antibiotics like gemifloxacin . The unique substitution pattern in this compound gives it distinct properties that make it suitable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
88300-53-2 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
1,3,6,8-tetraethyl-2,7-naphthyridine |
InChI |
InChI=1S/C16H22N2/c1-5-12-9-11-10-13(6-2)18-15(8-4)16(11)14(7-3)17-12/h9-10H,5-8H2,1-4H3 |
Clé InChI |
ZHHGXAPRFCDZGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=NC(=C2C(=N1)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
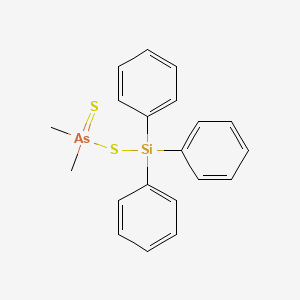
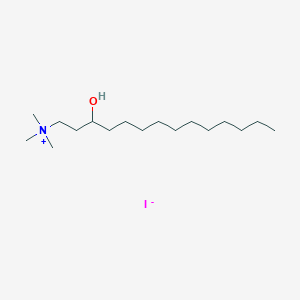
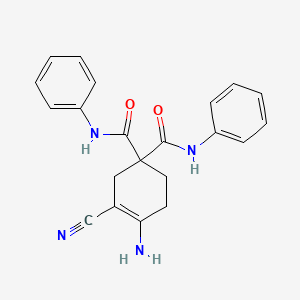
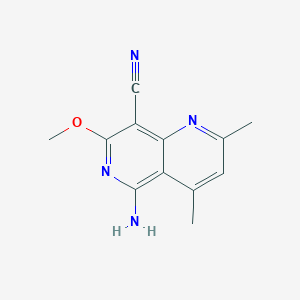
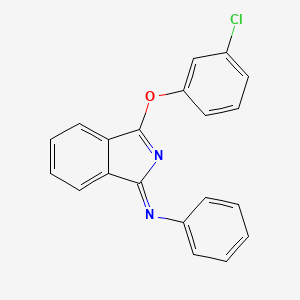
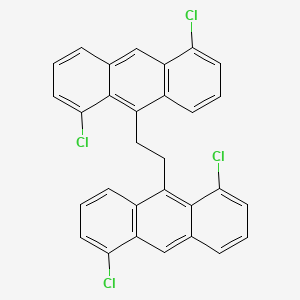
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
